3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Brand Name: Vulcanchem
CAS No.: 209530-93-8
VCID: VC3334322
InChI: InChI=1S/C9H11FN2O.C4H6O6/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;5-1(3(7)8)2(6)4(9)10/h1-2,4,7,11H,3,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1
SMILES: C1CNC1COC2=C(N=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C13H17FN2O7
Molecular Weight: 332.28 g/mol

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid

CAS No.: 209530-93-8

Cat. No.: VC3334322

Molecular Formula: C13H17FN2O7

Molecular Weight: 332.28 g/mol

* For research use only. Not for human or veterinary use.

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid - 209530-93-8

Specification

CAS No. 209530-93-8
Molecular Formula C13H17FN2O7
Molecular Weight 332.28 g/mol
IUPAC Name 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C9H11FN2O.C4H6O6/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;5-1(3(7)8)2(6)4(9)10/h1-2,4,7,11H,3,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1
Standard InChI Key VVYUNFMRQGFJQZ-QXJKSQRWSA-N
Isomeric SMILES C1CN[C@@H]1COC2=C(N=CC=C2)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES C1CNC1COC2=C(N=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES C1CNC1COC2=C(N=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure and Composition

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid (CAS: 209530-93-8) is a molecular salt consisting of two primary components: a fluorinated pyridine derivative and tartaric acid. The compound has a molecular formula of C13H17FN2O7 with a molecular weight of 332.28 g/mol. This combination creates a unique chemical entity with distinctive properties deriving from both constituents.

The first component, 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine, features a fluorinated pyridine ring with an azetidine moiety connected via a methoxy linkage. The azetidine ring possesses a defined (2S) stereochemistry, which is crucial for its spatial arrangement and potential biological interactions. The second component, (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as L-(+)-tartaric acid, is a naturally occurring dicarboxylic acid with two hydroxyl groups and defined stereochemistry at positions 2 and 3 .

Physicochemical Properties

The compound exhibits characteristics reflective of its salt nature, where the basic nitrogen-containing pyridine derivative forms an ionic interaction with the acidic tartaric acid component. The table below summarizes the key properties and identifiers of this compound:

PropertyValue
CAS No.209530-93-8
Molecular FormulaC13H17FN2O7
Molecular Weight332.28 g/mol
IUPAC Name3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChIInChI=1S/C9H11FN2O.C4H6O6/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;5-1(3(7)8)2(6)4(9)10/h1-2,4,7,11H,3,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1
Standard InChIKeyVVYUNFMRQGFJQZ-QXJKSQRWSA-N
Isomeric SMILESC1CN[C@@H]1COC2=C(N=CC=C2)F.C@@H(C(=O)O)O
PubChem Compound71433898

Structural Components Analysis

The Pyridine Derivative Component

The 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine portion of this compound contains several notable structural features with significant chemical implications:

  • The fluorine atom at position 2 of the pyridine ring enhances metabolic stability by blocking a potential site of oxidative metabolism while also affecting the electronic distribution across the ring system.

  • The azetidine moiety, a four-membered nitrogen-containing heterocycle with (2S) stereochemistry, provides conformational rigidity to the molecule and serves as a potential pharmacophore in bioactive compounds.

  • The methoxy linkage connecting the azetidine and pyridine rings allows for a specific spatial arrangement, potentially influencing receptor interactions and molecular recognition processes.

The Tartaric Acid Component

The (2R,3R)-2,3-dihydroxybutanedioic acid component, commonly known as L-(+)-tartaric acid, contributes significant properties to the salt:

  • As a dicarboxylic acid, it provides two acidic groups capable of forming ionic interactions with basic nitrogen atoms in the pyridine derivative .

  • The two hydroxyl groups at positions 2 and 3 can participate in hydrogen bonding, affecting crystal packing and solubility properties.

  • The defined stereochemistry (2R,3R) results in specific optical activity, with this isomer being dextrorotatory (rotating plane-polarized light to the right) .

Synthetic Routes and Preparation Methods

Purification and Characterization

The purification of this compound would likely employ techniques commonly used for pharmaceutical salts:

  • Recrystallization from appropriate solvent systems to achieve high purity.

  • Characterization using multiple analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

    • High-Performance Liquid Chromatography (HPLC) for purity assessment

    • X-ray crystallography for absolute configuration verification

    • Elemental analysis for composition determination

Biological Significance and Applications

Research Applications

This compound may serve various functions in chemical and pharmaceutical research:

  • As a tool compound for studying receptor binding properties and structure-activity relationships.

  • As an intermediate or building block in the synthesis of more complex bioactive molecules.

  • For investigating the influence of stereochemistry on molecular recognition and biological activity.

  • As a reference standard for analytical method development and validation.

Related Compounds and Structural Analogues

Pyridine Derivative Analogues

Several related compounds share structural similarities with the pyridine derivative component:

  • 3-[(2S)-azetidin-2-yl]-2-chloro-5-fluoropyridine (PubChem CID: 55271622) features a similar azetidin-2-yl group directly attached to a halogenated pyridine ring . Key differences include:

    • Direct attachment of the azetidine to the pyridine (without the methoxy linkage)

    • Presence of both chloro and fluoro substituents on the pyridine ring

    • Different substitution pattern on the pyridine

  • Other fluoropyridine derivatives with different nitrogen-containing heterocycles attached have been explored in medicinal chemistry for various therapeutic applications.

Tartaric Acid Salts

L-(+)-Tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid) is widely used in pharmaceutical salt formation due to several advantageous properties :

  • It forms stable crystalline salts with many basic compounds, improving physicochemical properties.

  • The defined stereochemistry contributes to consistent crystal packing and reproducible solid-state properties.

  • Its natural origin and established safety profile make it attractive for pharmaceutical applications.

Analytical Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;(2R,3R)-2,3-dihydroxybutanedioic acid would employ multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the pyridine protons, azetidine ring protons, methoxy linkage, and tartaric acid protons

    • ¹³C NMR would confirm the carbon framework

    • ¹⁹F NMR would provide specific information about the fluorine environment

  • Infrared (IR) Spectroscopy would reveal characteristic absorption bands for:

    • Carboxylic acid groups from tartaric acid

    • Hydroxyl groups from tartaric acid

    • C-F bond from the fluoropyridine

    • C-N bonds from the azetidine and pyridine rings

  • Mass Spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural components.

Chromatographic Methods

Quality assessment would likely employ chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity determination and detection of potential impurities.

  • Thin-Layer Chromatography (TLC) for reaction monitoring during synthesis and preliminary purity assessment.

  • Chiral Chromatography to confirm the stereochemical purity of the compound, particularly important given the presence of multiple stereogenic centers.

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